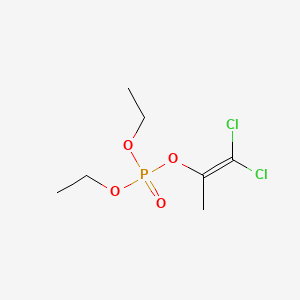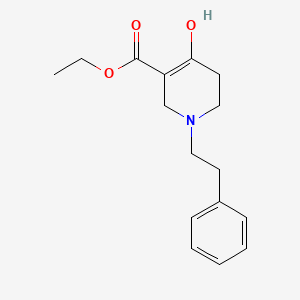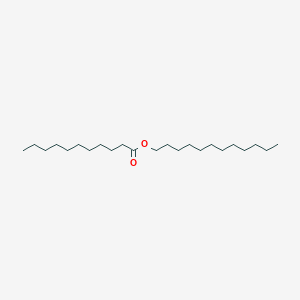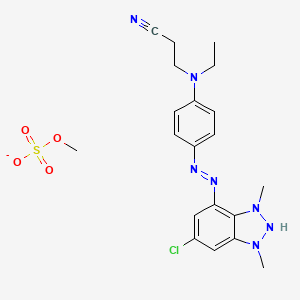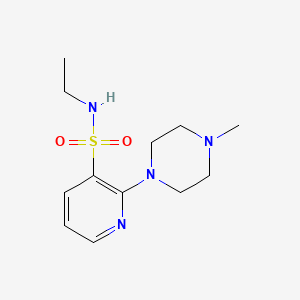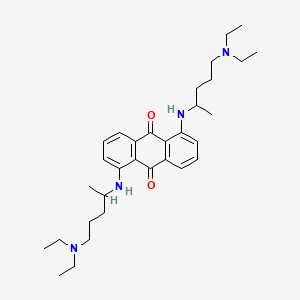
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione is a synthetic organic compound known for its unique chemical structure and properties. It belongs to the class of anthraquinone derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione typically involves multi-step organic reactions. One common method includes the reaction of 1,5-diaminoanthraquinone with 4-(diethylamino)-1-methylbutylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the anthraquinone core.
Aplicaciones Científicas De Investigación
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential as a fluorescent dye for imaging and diagnostic purposes.
Medicine: Investigated for its anticancer properties, as it can intercalate into DNA and inhibit the proliferation of cancer cells.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting replication and transcription processes. The compound targets specific molecular pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis((4-(dimethylamino)-1-methylbutyl)amino)-9,10-anthracenedione: Similar structure but with dimethylamino groups instead of diethylamino groups.
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-anthraquinone: Lacks the 9,10-anthracenedione core, making it less effective in certain applications.
Uniqueness
1,5-Bis((4-(diethylamino)-1-methylbutyl)amino)-9,10-anthracenedione is unique due to its specific substitution pattern and the presence of both diethylamino and anthracenedione groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
47798-39-0 |
|---|---|
Fórmula molecular |
C32H48N4O2 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
1,5-bis[5-(diethylamino)pentan-2-ylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C32H48N4O2/c1-7-35(8-2)21-13-15-23(5)33-27-19-11-17-25-29(27)31(37)26-18-12-20-28(30(26)32(25)38)34-24(6)16-14-22-36(9-3)10-4/h11-12,17-20,23-24,33-34H,7-10,13-16,21-22H2,1-6H3 |
Clave InChI |
GTMGMWADNZRYLQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCC(C)NC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC(C)CCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[(4-chlorophenoxy)methyl]-3-[(4-methylphenoxy)methyl]-1-benzothiophene](/img/structure/B14673000.png)
![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
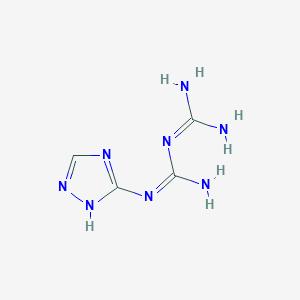
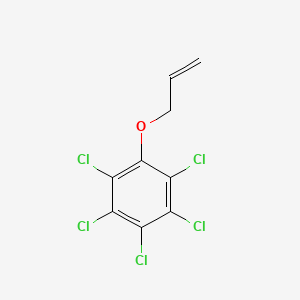

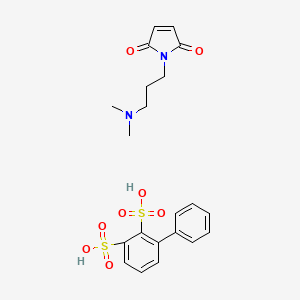
![(3aS,6aR)-6,6,6a-Trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14673029.png)
